molecular formula C14H12ClNO2 B2573856 methyl4-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate CAS No. 946604-96-2

methyl4-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B2573856
CAS No.: 946604-96-2
M. Wt: 261.71
InChI Key: GPZGSWKKIMGQCD-UHFFFAOYSA-N
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Description

Methyl 4-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a methyl carboxylate group at position 3, an amino group (-NH₂) at position 4, and a chloro substituent at position 4' (Figure 1). This compound has been synthesized as an intermediate in the development of antiparasitic agents targeting kinetoplastid pathogens . The structural complexity arises from the strategic placement of substituents, which are critical for biological activity. Key synthetic steps involve palladium-catalyzed coupling reactions and functional group transformations, as evidenced by its NMR characterization (δ 12.07 ppm for the amide proton and δ 3.99 ppm for the methyl ester) . While its exact CAS number is ambiguously referenced in available sources, it is closely related to derivatives with documented antiparasitic properties.

Properties

IUPAC Name

methyl 2-amino-5-(4-chlorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-14(17)12-8-10(4-7-13(12)16)9-2-5-11(15)6-3-9/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZGSWKKIMGQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl4-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate typically involves the following steps:

    Nitration: The biphenyl compound is nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Chlorination: The biphenyl compound is chlorinated to introduce the chloro substituent.

    Esterification: The carboxylate group is introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes, followed by chlorination and esterification under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl4-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the biphenyl compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted biphenyl compounds depending on the nucleophile used.

Scientific Research Applications

Methyl4-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl4-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro substituent can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Biphenyl Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Methyl 4-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate -NH₂ (4), -Cl (4'), -COOCH₃ (3) C₁₄H₁₂ClNO₂ 261.70 Not clearly cited Lipophilic ester enhances membrane permeability; amino group enables H-bonding .
Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride -NH₂ (3'), -F (4), -COOCH₃ (3) C₁₄H₁₃ClFNO₂ 281.70 1373232-80-4 Fluorine introduces electronegativity; hydrochloride salt improves solubility .
4'-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxylic acid -CH₃ (4), -Cl (4'), -COOH (3) C₁₄H₁₁ClO₂ 246.68 1492861-13-8 Carboxylic acid increases polarity; reduced logP vs. methyl ester .
3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid -Cl (3'), -CH₃ (4'), -COOH (2) C₁₄H₁₁ClO₂ 246.68 71501-51-4 Altered substituent positions affect molecular geometry and target binding .

Functional Group Impact on Bioactivity

  • Amino vs. Methyl Groups: The amino group in the target compound facilitates hydrogen bonding with biological targets, a feature absent in the methyl-substituted analog (CAS 1492861-13-8). This difference likely contributes to the target compound’s superior antiparasitic activity .
  • Chloro vs. Fluoro Substituents : The 4'-chloro group in the target compound provides stronger hydrophobic interactions compared to the 4-fluoro substituent in the hydrochloride analog (CAS 1373232-80-4). Fluorine’s electronegativity may alter electronic distribution but reduce steric bulk .

Positional Isomerism Effects

  • The 3'-chloro-4'-methyl isomer (CAS 71501-51-4) demonstrates how shifting substituents disrupts molecular geometry. The carboxylic acid at position 2, rather than 3, may hinder binding to flat enzymatic active sites .

Carboxylate vs. Carboxylic Acid

  • The methyl ester in the target compound enhances lipophilicity (predicted logP ~3.5) compared to the carboxylic acid analog (logP ~2.8), favoring passive diffusion across cell membranes .

Biological Activity

Methyl 4-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative that has attracted interest in medicinal and chemical research due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of the compound's biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The compound features a biphenyl structure with the following key functional groups:

  • Amino Group (-NH2) : Imparts basicity and potential for hydrogen bonding.
  • Chloro Group (-Cl) : Enhances lipophilicity and may influence biological interactions.
  • Carboxylate Group (-COOCH3) : Contributes to acidity and reactivity in biological systems.

The molecular formula is C13H12ClNO2C_{13}H_{12}ClNO_2, with a molecular weight of approximately 249.69 g/mol.

Mechanisms of Biological Activity

The biological activity of methyl 4-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with various enzymes, modulating their activity. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in epigenetic regulation.
  • Receptor Binding : The structural features allow for binding to specific receptors, potentially influencing signaling pathways related to cancer and inflammation.
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activities, which could contribute to protective effects against oxidative stress.

Anticancer Activity

Research has indicated that methyl 4-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)10.5Induction of apoptosis
MCF-7 (breast)8.2Inhibition of cell proliferation
A549 (lung)12.0Modulation of cell cycle progression

These findings suggest that the compound may serve as a lead for further drug development targeting cancer therapies.

Anti-inflammatory Properties

In another study, the compound was tested for its anti-inflammatory effects using an in vivo model of inflammation. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl 4-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate, it is beneficial to compare it with structurally similar compounds:

CompoundBiological ActivityKey Differences
Methyl 4-amino-4'-fluoro-[1,1'-biphenyl]-3-carboxylateModerate anticancer activityFluorine substitution enhances lipophilicity
Methyl 4-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylateAntimicrobial propertiesMethoxy group may alter binding affinity

These comparisons highlight how variations in functional groups can influence biological activity.

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